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molecular formula C10H12N2S B8305577 1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl- CAS No. 74389-71-2

1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl-

Cat. No. B8305577
M. Wt: 192.28 g/mol
InChI Key: IZJYTDCZXXJUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422292B2

Procedure details

A disposable tube was charged with 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepine-2(3H)-thione (163 mg, 0.848 mmol) and a stirbar. nBuOH (5 mL) was added, followed by acetohydrazide (126 mg, 1.695 mmol), and the solution was stirred at 130° C. overnight. The solution was concentrated and purified by silica gel chromatography (eluting with methylene chloride/methanol/1% ammonium hydroxide) to yield 1,5-dimethyl-5,6-dihydro-4H-benzo[b][1,2,4]triazolo[4,3-d][1,4]diazepine as an off-white amorphous solid (0.126 g, 0.588 mmol, 69%).
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:8][C:7](=S)[NH:6][C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[NH:3]1.[C:14]([NH:17][NH2:18])(=O)[CH3:15]>C(O)CCC>[CH3:15][C:14]1[N:6]2[C:5]3[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=3[NH:3][CH:2]([CH3:1])[CH2:8][C:7]2=[N:18][N:17]=1

Inputs

Step One
Name
Quantity
163 mg
Type
reactant
Smiles
CC1NC2=C(NC(C1)=S)C=CC=C2
Step Two
Name
Quantity
126 mg
Type
reactant
Smiles
C(C)(=O)NN
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 130° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (eluting with methylene chloride/methanol/1% ammonium hydroxide)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NN=C2N1C1=C(NC(C2)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.588 mmol
AMOUNT: MASS 0.126 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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